N-(3-chloro-4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Description
The compound N-(3-chloro-4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide features a thiazole core substituted at position 2 with a phenylsulfonamido group and at position 4 with an acetamide moiety linked to a 3-chloro-4-fluorophenyl ring (Fig. 1). This structure combines halogenated aromaticity, sulfonamide functionality, and a thiazole heterocycle, which are common in pharmacologically active molecules. The 3-chloro-4-fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfonamido group contributes to hydrogen bonding and target engagement .
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S2/c18-14-8-11(6-7-15(14)19)20-16(23)9-12-10-26-17(21-12)22-27(24,25)13-4-2-1-3-5-13/h1-8,10H,9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHAJUEGONEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Derivatives
a) N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b)
- Structural Differences : Replaces the sulfonamido group with a sulfonyl moiety and introduces a chloromethyl substituent on the thiazole.
- The chloromethyl group may increase reactivity or steric hindrance .
b) Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c)
- Structural Differences : Substitutes the sulfonamido with a ureido group and adds a piperazine-ethyl ester chain.
- Implications : The ureido group enhances hydrogen bonding, while the piperazine improves solubility. The ester moiety allows prodrug strategies, contrasting with the direct acetamide in the target compound .
Heterocycle-Swapped Analogs
a) N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Structural Differences : Replaces thiazole with a triazole ring and introduces a furan substituent.
- Implications : The triazole’s smaller size and different electronic profile may alter binding pocket interactions. The furan’s oxygen could engage in dipole interactions absent in the phenylsulfonamido group .
b) N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Structural Differences: Substitutes thiazole with a quinazolinone ring linked via a sulfanyl group.
- Implications: The quinazolinone’s planar structure facilitates π-π stacking, while the sulfanyl group offers reduced polarity compared to sulfonamido .
Substituent Variations on the Aromatic Ring
a) N-(4-Bromophenyl)acetamide Derivatives
- Structural Differences : Replaces 3-chloro-4-fluorophenyl with bromophenyl.
- Implications : Bromine’s larger atomic radius and lower electronegativity compared to chlorine/fluorine may affect hydrophobic interactions and steric effects .
b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structural Differences: Positions chlorine at the 2-position of the phenyl ring and introduces a morpholino group.
- Implications: The morpholino group enhances solubility, while the altered chlorine position changes electronic distribution on the aromatic ring .
Molecular Conformation and Bond Length Analysis
Crystallographic studies of N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide reveal bond length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in bromophenyl analogs).
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